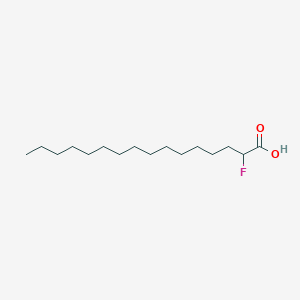

2-Fluoropalmitic acid

概要

説明

2-フルオロパルミチン酸は、分子式C16H31FO2を持つパルミチン酸のフッ素化アナログです。 この化合物は、特に脂肪酸代謝と酵素特異性の研究における独自の生化学的特性により注目されています .

準備方法

合成経路と反応条件

2-フルオロパルミチン酸は、パルミチン酸のフッ素化によって合成することができます。パルミチン酸分子へのフッ素原子の導入は、制御された条件下で様々なフッ素化剤を使用して達成することができます。 反応は通常、ジエチルアミノ硫黄三フッ化物(DAST)または他のフッ素化剤などの試薬を有機溶媒中で使用することを伴います .

工業生産方法

2-フルオロパルミチン酸の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために最適化された条件下での大規模なフッ素化反応を伴います。 プロセスには、目的の生成物を得るために、再結晶やクロマトグラフィーなどの複数の精製工程が含まれる場合があります .

化学反応の分析

反応の種類

2-フルオロパルミチン酸は、次のような様々な化学反応を起こします。

酸化: この化合物は、対応するフッ素化脂肪酸誘導体を形成するために酸化することができます。

還元: 還元反応は、2-フルオロパルミチン酸を対応するアルコールに変換することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。 反応は通常、目的の結果を確保するために制御された温度と圧力の下で行われます .

形成される主な生成物

これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、フッ素化脂肪酸誘導体、フッ素化アルコール、および様々な置換化合物が含まれます .

科学研究への応用

2-フルオロパルミチン酸には、いくつかの科学研究への応用があります。

化学: 脂肪酸の性質と反応性に対するフッ素置換の影響を研究するために使用されます。

生物学: この化合物は、脂肪酸代謝と酵素特異性の研究に使用されています。

医学: 2-フルオロパルミチン酸は、グリア芽腫細胞の生存能力と幹細胞様特性を阻害し、グリア芽腫細胞株の増殖と浸潤を阻害することで、抗グリア芽腫剤としての可能性を示しています

科学的研究の応用

Anti-Glioma Properties

Overview:

2-Fluoropalmitic acid has been identified as a potential therapeutic agent against glioblastomas, which are highly aggressive brain tumors. Its efficacy has been demonstrated through various drug screening methods.

Mechanism of Action:

- Inhibition of Glioma Stem Cells: In studies involving glioma stem cell lines, this compound significantly suppressed cell viability and stem-like characteristics. It inhibited proliferation and invasion of glioma cells, making it a candidate for combination therapy with temozolomide (TMZ) to enhance treatment efficacy against glioblastoma .

- Synergistic Effects with Temozolomide: The combination of this compound with TMZ showed enhanced cytotoxicity against glioma cells, indicating its potential to overcome chemoresistance associated with standard treatments .

Data Table: Efficacy of this compound in Glioblastoma Treatment

Metabolic Research

Role in Fatty Acid Metabolism:

this compound acts as a competitive inhibitor of long-chain acyl-CoA synthetases, which are crucial for fatty acid metabolism. This inhibition can affect various metabolic pathways, including those involved in cancer cell proliferation.

Case Study: Breast Cancer Research

In studies focused on breast cancer, the impact of this compound on fatty acid synthesis was evaluated. It was found that the compound did not significantly affect the growth of certain breast cancer cell lines but demonstrated potential when combined with other therapies targeting lipid metabolism . The inhibition of fatty acid synthase pathways may provide a novel strategy for treating resistant forms of breast cancer.

Implications for Therapeutic Development

Potential for Drug Repositioning:

The identification of this compound as an effective agent against glioblastoma highlights the potential for drug repositioning—utilizing existing compounds for new therapeutic indications. This approach can accelerate the development of effective treatments for cancers that exhibit resistance to conventional therapies .

Future Directions:

Further physiological studies are necessary to validate the in vivo efficacy of this compound against glioblastomas and to explore its applications in other types of cancers and metabolic disorders. The insights gained from these studies could pave the way for innovative treatment strategies that leverage the unique properties of this compound.

作用機序

2-フルオロパルミチン酸は、アシル-CoA合成酵素阻害剤として機能します。この酵素を阻害することにより、この化合物は脂肪酸代謝を阻害し、グリア芽腫幹細胞の生存能力と幹細胞様表現型を低下させます。また、グリア芽腫細胞株の増殖と浸潤も阻害します。 この化合物の作用機序には、リン酸化ERK、CD133、SOX-2発現の抑制、MMP-2活性の低下、MGMTプロモーターのメチル化の増加などが含まれます .

類似の化合物との比較

類似の化合物

パルミチン酸: 2-フルオロパルミチン酸の非フッ素化アナログ。

2-フルオロヘキサデカン酸: 同様の特性を持つ別のフッ素化脂肪酸。

フッ素化脂肪酸: 様々な位置にフッ素置換がある化合物のより広いカテゴリー.

独自性

2-フルオロパルミチン酸は、第2炭素位置に特定のフッ素置換があるためにユニークであり、これはその生化学的特性と、非フッ素化アナログと比較した酵素との相互作用を大きく変化させます。 この独自性により、それは研究と潜在的な治療応用における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Palmitic acid: The non-fluorinated analog of 2-fluoropalmitic acid.

2-Fluorohexadecanoic acid: Another fluorinated fatty acid with similar properties.

Fluorinated fatty acids: A broader category of compounds with fluorine substitutions at various positions.

Uniqueness

This compound is unique due to its specific fluorine substitution at the second carbon position, which significantly alters its biochemical properties and interactions with enzymes compared to its non-fluorinated analogs. This uniqueness makes it a valuable tool in research and potential therapeutic applications .

生物活性

2-Fluoropalmitic acid (2-FPA) is a fluorinated fatty acid that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

2-FPA is an analog of palmitic acid and functions primarily as an acyl-CoA synthetase inhibitor. This mechanism impacts various cellular processes, including lipid metabolism and cell signaling pathways. The compound's structural similarity to palmitic acid allows it to interfere with fatty acid metabolism, which is crucial for cell proliferation and survival.

-

Inhibition of Acyl-CoA Synthetase :

- 2-FPA acts as a competitive inhibitor of acyl-CoA synthetases (ACSLs), which are vital for the conversion of fatty acids into acyl-CoA derivatives necessary for various metabolic pathways .

- This inhibition leads to a reduction in long-chain acyl-CoA synthesis, affecting energy metabolism and cellular signaling .

-

Impact on Glioma Cells :

- Research indicates that 2-FPA suppresses the viability and stem-like phenotype of glioma stem cells (GSCs). It inhibits proliferation and invasion in glioma cell lines, showing promise as a therapeutic agent against glioblastoma multiforme (GBM) .

- The compound enhances the efficacy of temozolomide (TMZ), a standard chemotherapeutic agent for GBM, suggesting a synergistic effect when used in combination therapy .

- Effects on Chlamydia Trachomatis :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Anti-Glioma Activity :

- Inhibition of Bacterial Growth :

特性

IUPAC Name |

2-fluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRIJJOLCNCSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347659 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-94-8 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16518-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Fluoropalmitic acid against glioblastoma?

A1: While the exact mechanism is still under investigation, research suggests that this compound exerts its anti-glioma effects through multiple pathways.

- Acyl-CoA Synthetase Inhibition: this compound acts as an acyl-CoA synthetase inhibitor. [] Acyl-CoA synthetases are essential for fatty acid metabolism, and their inhibition can disrupt lipid synthesis and signaling pathways crucial for tumor cell growth and survival.

- Suppression of Stem-like Phenotype: this compound has been shown to suppress the stem-like phenotype of glioblastoma stem cells (GSCs). [] GSCs are thought to contribute to tumor initiation, growth, and recurrence, making them an important target for therapy. The compound reduces the expression of stemness markers like CD133 and SOX-2. []

- Inhibition of Proliferation and Invasion: Studies demonstrate that this compound inhibits the proliferation and invasion of glioblastoma cell lines. [, ] This effect is attributed to the downregulation of proteins involved in cell cycle progression and the suppression of matrix metalloproteinase-2 (MMP-2) activity, which plays a role in tumor invasion. [, ]

- Synergistic Effect with Temozolomide: Importantly, this compound enhances the efficacy of temozolomide (TMZ), the current standard chemotherapy drug for glioblastoma. [, ] This synergistic effect is potentially linked to the increased methylation of the MGMT promoter observed with this compound treatment. [] MGMT is a DNA repair enzyme, and its methylation is associated with increased sensitivity to TMZ.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。